molecular formula C11H7ClF3N3O B8165568 4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine

4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B8165568
M. Wt: 289.64 g/mol
InChI Key: SBDQMLHOJREJBP-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a trifluoromethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoromethoxyphenyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates and disrupting cellular signaling pathways . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Chloro-6-(3-(methoxy)phenyl)pyrimidin-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

4-chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-5-8(17-10(16)18-9)6-2-1-3-7(4-6)19-11(13,14)15/h1-5H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDQMLHOJREJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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